molecular formula C6H10Br2O2 B1329710 Ethyl 2,4-dibromobutanoate CAS No. 36847-51-5

Ethyl 2,4-dibromobutanoate

Cat. No.: B1329710
CAS No.: 36847-51-5
M. Wt: 273.95 g/mol
InChI Key: VNXZZPZKCMJBME-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromobutanoate is an organic compound with the chemical formula C6H10Br2O2. It is a white crystalline solid with a strong odor and is commonly used as a reagent in organic synthesis to create other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dibromobutanoate can be synthesized through the bromination of butyrolactone followed by esterification. The process involves treating γ-butyrolactone with bromine and methanol in a one-pot procedure to prepare mthis compound, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dibromobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form ethyl 2-bromobutanoate or ethyl butanoate.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Ethyl 2-hydroxybutanoate or ethyl 2-aminobutanoate.

    Reduction: Ethyl 2-bromobutanoate or ethyl butanoate.

    Oxidation: 2,4-dibromobutanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,4-dibromobutanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibromobutanoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Methyl 2,4-dibromobutanoate
  • Ethyl 2-bromobutanoate
  • Ethyl 2,3-dibromobutanoate

Comparison: this compound is unique due to the presence of two bromine atoms at the 2 and 4 positions of the butanoate chain. This structural feature makes it more reactive compared to similar compounds with fewer bromine atoms or different substitution patterns. The presence of two bromine atoms also allows for more diverse chemical reactions and applications .

Properties

IUPAC Name

ethyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXZZPZKCMJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885654
Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36847-51-5
Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Ethyl 2,4-dibromobutanoate
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Butanoic acid, 2,4-dibromo-, ethyl ester
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Record name Ethyl 2,4-dibromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of ethyl 2,4-dibromobutanoate in the synthesis of N-protected 2-triazolyl azetidines?

A1: this compound serves as a crucial starting material in the multi-step synthesis of N-protected 2-triazolyl azetidines []. The synthesis begins with the ring closure of this compound, forming the azetidine ring. This step exploits the reactivity of the bromine atoms in the molecule. The subsequent steps involve selective reduction of the ester group to an aldehyde and its conversion to a terminal alkyne using the Ohira-Bestmann reagent. Finally, a copper(I)-catalyzed azide-alkyne cycloaddition reaction transforms the 2-ethynyl azetidine intermediates into the target triazole derivatives [].

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